DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound that belongs to the class of isophthalates It is characterized by the presence of a fluorophenethyl group and a carbothioylamino group attached to the isophthalate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of dimethyl 5-aminoisophthalate with 4-fluorophenethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The fluorophenethyl group may interact with hydrophobic pockets in proteins, while the carbothioylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-((2-THIENYLCARBONYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-({[(4-FLUOROPHENETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
dimethyl 5-[2-(4-fluorophenyl)ethylcarbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-25-17(23)13-9-14(18(24)26-2)11-16(10-13)22-19(27)21-8-7-12-3-5-15(20)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H2,21,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNAASCSXQRRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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